molecular formula C10H9Cl2FO B6294817 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one CAS No. 2168310-90-3

4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one

Cat. No.: B6294817
CAS No.: 2168310-90-3
M. Wt: 235.08 g/mol
InChI Key: YMDMJMXJFCEHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2FO. This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents on a phenyl ring, as well as a butanone moiety. These structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzene and 4-chlorobutanone.

    Halogenation: The aromatic ring of 3-chloro-5-fluorobenzene is subjected to halogenation to introduce the chloro substituent at the desired position.

    Friedel-Crafts Acylation: The halogenated benzene is then subjected to Friedel-Crafts acylation using 4-chlorobutanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step forms the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro substituents on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the additional chloro substituent on the aromatic ring.

    4-Chloro-1-(4-hydroxyphenyl)butan-1-one: Contains a hydroxy group instead of a fluoro group.

    4-Chloro-1-(4-methoxyphenyl)butan-1-one: Contains a methoxy group instead of a fluoro group.

Uniqueness

4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-1-(3-chloro-5-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO/c11-3-1-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDMJMXJFCEHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.